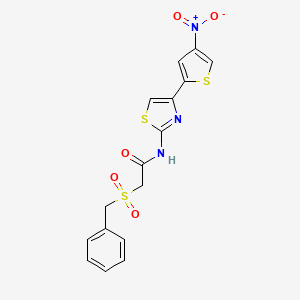

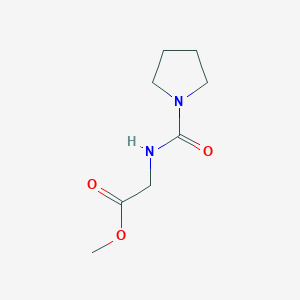

![molecular formula C8H14F3NO2 B2869469 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol CAS No. 866135-63-9](/img/structure/B2869469.png)

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol is a chemical compound with the CAS Number: 866135-63-9 . It has a molecular weight of 213.2 and its molecular formula is C8H14F3NO2 . It is also known by its IUPAC name 1,1,1-trifluoro-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14F3NO2 . This indicates that the molecule is composed of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a low melting solid .Applications De Recherche Scientifique

Influence on Miscibility with Water

A study by Fioroni et al. (2003) examined the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, using 1,1,1-trifluoro-propan-2-ol (TFIP) as a case study. Through molecular dynamics simulation, they explored how CF3 and CH3 groups affect the behavior of these molecules in aqueous solutions, revealing the critical role of the organization of the hydration shell around these groups in determining miscibility behavior compared to other fluorinated compounds (Fioroni, Burger, Mark, & Roccatano, 2003).

Stereoselective Preparation of Derivatives

Zhu, Xing, and Zhu (2006) reported on the stereoselective preparation of trifluoromethyl-containing 1,4-oxathiolane derivatives through ring expansion reactions, highlighting the synthetic utility of such fluorinated compounds in organic chemistry and potential pharmaceutical applications (Zhu, Xing, & Zhu, 2006).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) developed new, shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group at the desired positions of drug molecules at a late stage of development, improving the chemical and metabolic stability of the compounds (Shao, Xu, Lu, & Shen, 2015).

Schmitt et al. (2017) developed fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing the versatility of these reagents in medicinal and agricultural chemistry by enabling the synthesis of important building blocks (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

Modification with Fluorine-containing Heterocycles

Sokolov and Aksinenko (2012) explored the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles, leading to fluorine-containing heterocyclic derivatives. This work illustrates the potential of fluorine-modified compounds in developing biologically active molecules (Sokolov & Aksinenko, 2012).

Safety and Hazards

The safety information available for this compound indicates that it has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-(oxolan-2-ylmethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQYVJNPHNSTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

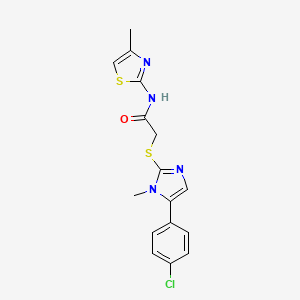

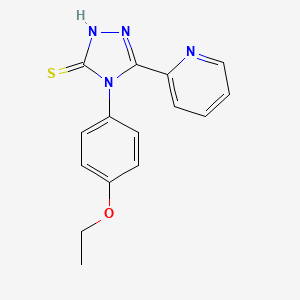

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)

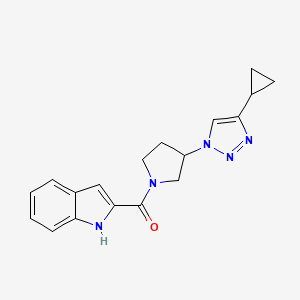

![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)

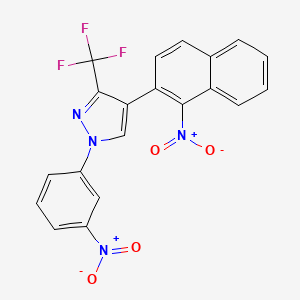

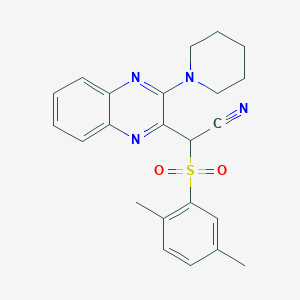

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2869396.png)

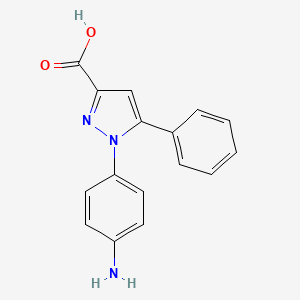

![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)

![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)